molecular formula C12H24N2O4S B3197034 tert-Butyl (3S)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate CAS No. 1002359-94-5

tert-Butyl (3S)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate

Cat. No.: B3197034
CAS No.: 1002359-94-5
M. Wt: 292.40 g/mol
InChI Key: AOVBETVUJPUVSZ-SNVBAGLBSA-N
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Description

tert-Butyl (3S)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate is an organic compound commonly studied in synthetic chemistry. It features a piperidine ring structure with substituents including tert-butyl and methanesulfonyl, marking it as an interesting molecule due to its potential reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate typically involves a multi-step process. Starting with commercially available piperidine derivatives, the synthesis may proceed through amide bond formation with methanesulfonyl chloride under basic conditions, followed by protection with a tert-butyl group. Reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, along with catalytic amounts of base such as triethylamine.

Industrial Production Methods

While industrial production specifics might vary, large-scale synthesis would require optimization of the above methods. This includes maximizing yield and purity through techniques like continuous flow chemistry and careful control of reaction parameters such as temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: tert-Butyl (3S)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

  • Reduction: Hydrogenation or hydride transfer agents can reduce any susceptible functional groups within the molecule.

  • Substitution: Nucleophilic substitutions, especially at the methanesulfonyl group, can occur with suitable reagents.

Common Reagents and Conditions

  • Oxidation: Reagents like m-chloroperbenzoic acid or potassium permanganate.

  • Reduction: Use of hydrogen gas with a palladium catalyst, or sodium borohydride.

  • Substitution: Halide reagents or other nucleophiles under mild to moderate conditions.

Major Products

These reactions can yield sulfoxides, sulfones, reduced amines, and various substituted piperidines depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

tert-Butyl (3S)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate serves as a building block in organic synthesis, enabling the formation of more complex molecules.

Biology and Medicine

In biological research, this compound might be utilized for the development of enzyme inhibitors or receptor agonists/antagonists. Its structural components could be modified to explore pharmacokinetic and pharmacodynamic properties.

Industry

In industrial settings, this compound may be part of the synthesis pathways for creating pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For instance, as an enzyme inhibitor, it could bind to the active site, preventing substrate access. Pathways involved might include inhibition or activation of metabolic or signaling pathways relevant to the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3S)-3-aminomethylpiperidine-1-carboxylate

  • Methanesulfonylpiperidine derivatives

Comparison

Compared to similar compounds, tert-Butyl (3S)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate stands out due to its specific substitution pattern. This can influence its reactivity, solubility, and overall chemical behavior, providing unique advantages or challenges in synthesis and application.

Hopefully, this article dives deep enough into the fascinating chemistry of this compound. Curious to hear your thoughts or if there’s anything specific you’d like more detail on!

Properties

IUPAC Name

tert-butyl (3S)-3-(methanesulfonamidomethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)14-7-5-6-10(9-14)8-13-19(4,16)17/h10,13H,5-9H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVBETVUJPUVSZ-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680216
Record name tert-Butyl (3S)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002359-94-5
Record name 1,1-Dimethylethyl (3S)-3-[[(methylsulfonyl)amino]methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002359-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3S)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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